molecular formula C16H12ClNO4S B3844237 (2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B3844237
M. Wt: 349.8 g/mol
InChI Key: MOWCYEXGAJBZHD-UHFFFAOYSA-N
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Description

(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features a combination of methoxyphenyl and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-methoxyphenyl acetic acid with 4-chloro-2-oxo-1,3-benzothiazole. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzothiazole derivatives .

Scientific Research Applications

(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which (2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include the inhibition of key signaling cascades such as the PI3K/AKT pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl isocyanate
  • 4-chloro-2-oxo-1,3-benzothiazole
  • 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid

Uniqueness

(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-21-11-6-2-3-7-12(11)22-14(19)9-18-15-10(17)5-4-8-13(15)23-16(18)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWCYEXGAJBZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.